Evolitrine

Description

Structure

3D Structure

Properties

IUPAC Name |

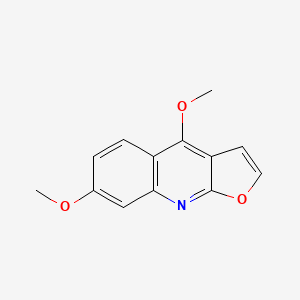

4,7-dimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHMXOYRUTQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C3C=COC3=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200325 | |

| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-66-0 | |

| Record name | Evolitrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Evolitrine: A Technical Guide to its Natural Sources, Isolation, and Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evolitrine, a furoquinoline alkaloid, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed protocols for its extraction and purification, and an exploration of its molecular mechanisms of action. Quantitative data from various studies are summarized for comparative analysis. Furthermore, this guide presents visual representations of experimental workflows and the proposed signaling pathway through which this compound exerts its anti-inflammatory effects, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources and Plant Origins of this compound

This compound is predominantly found in plant species belonging to the Rutaceae family. The most well-documented sources are Acronychia pedunculata and Evodia rutaecarpa.

-

Acronychia pedunculata : This plant, commonly used in traditional medicine in Sri Lanka, is a significant source of this compound.[1] The leaves, in particular, have been identified as containing substantial amounts of this alkaloid.

-

Evodia rutaecarpa : The fruits of this plant, a staple in traditional Chinese medicine, are known to contain a variety of alkaloids, including this compound. While extensively studied for other constituents like evodiamine and rutaecarpine, it is also a recognized source of this compound.

Other plant species in which this compound has been reported include Melicope triphylla and Melicope semecarpifolia.

Quantitative Analysis of this compound Content

While specific quantitative data for this compound across a wide range of species is not extensively available in the literature, studies on the alkaloid content of Evodia rutaecarpa provide a basis for quantitative analysis methodologies. High-Performance Liquid Chromatography (HPLC) is the method of choice for the accurate quantification of this compound in plant extracts.

| Plant Source | Plant Part | Method of Analysis | Reported Alkaloid Content (for related alkaloids) | Reference |

| Evodia rutaecarpa | Fruits | HPLC-DAD | Evodiamine: 0.017–1.522 g/100g ; Rutaecarpine: 0.050 – 1.470 g/100g | |

| Evodia officinalis | Immature Fruits | HPLC | Evodiamine: 0.07-0.17% (1 week post-flowering), 0.59-0.86% (ripe); Rutaecarpine: 0.07-0.11% (1 week post-flowering), 0.38-0.56% (ripe) | [2] |

Note: The provided data for evodiamine and rutaecarpine in Evodia species illustrate the typical range of alkaloid content and the analytical methods used, which are directly applicable to the quantification of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol is a generalized method for the extraction of this compound from the leaves of Acronychia pedunculata or the fruits of Evodia rutaecarpa.

Materials:

-

Dried and powdered plant material (leaves or fruits)

-

70% Ethanol

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Preparation of Plant Material: Air-dry the fresh plant material (leaves or fruits) in the shade to prevent the degradation of phytochemicals. Once completely dried, grind the material into a coarse powder.

-

Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 70% ethanol in a Soxhlet apparatus for 6-8 hours.

-

Maceration: Alternatively, soak the powdered plant material in 70% ethanol (1:10 solid-to-solvent ratio) for 48-72 hours with occasional shaking.

-

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Isolation and Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvents: n-hexane, ethyl acetate, methanol (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Developing chamber for TLC

-

UV lamp for TLC visualization

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Pack the glass column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand on top.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.).

-

Further increases in polarity can be achieved by adding small percentages of methanol to the ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions of equal volume.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under a UV lamp.

-

Combine the fractions that show a pure spot corresponding to this compound.

-

-

Final Purification:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

-

Anti-Inflammatory Mechanism of Action

This compound exhibits its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Pro-Inflammatory Enzymes and Mediators

This compound has been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.[1] This inhibition is likely due to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Additionally, it is proposed that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme that synthesizes prostaglandins, which are also crucial mediators of inflammation.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including those for iNOS and COX-2. Evidence suggests that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[3][4] This action effectively blocks the downstream cascade of inflammatory gene expression.

Anti-Histamine Activity

Some studies have also suggested that this compound possesses anti-histamine activity.[1] Histamine is a potent mediator of acute inflammation, and by antagonizing its effects, this compound may contribute to the reduction of inflammatory symptoms such as vasodilation and increased vascular permeability. The precise mechanism of this anti-histamine action requires further investigation.

Conclusion

This compound stands out as a promising natural compound with significant anti-inflammatory potential. Its presence in readily available plant sources, coupled with established methods for its isolation, makes it an attractive candidate for further research and development. The elucidation of its mechanism of action, particularly its inhibitory effects on the NF-κB signaling pathway, provides a solid foundation for its potential therapeutic applications in the management of inflammatory disorders. This guide serves as a comprehensive resource to facilitate and encourage continued investigation into this valuable natural product.

References

- 1. Acute anti-inflammatory and anti-nociceptive activities of crude extracts, alkaloid fraction and this compound from Acronychia pedunculata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growth characteristics, optimal harvest timing, and quality assessment of three Evodia species cultivated in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Evolitrine: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evolitrine, a furoquinoline alkaloid isolated from various plant species, has garnered significant interest in the scientific community for its notable anti-inflammatory and antifeedant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it elucidates the current understanding of its mechanism of action, with a focus on its role in modulating key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound, also known as 7-Methoxydictamnine, is a solid, off-white to light yellow crystalline substance at room temperature.[1] Its core structure is a furo[2,3-b]quinoline scaffold with two methoxy substituents.

Identification and General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| CAS Number | 523-66-0 | [1] |

| Appearance | Off-white to light yellow solid | |

| Botanical Source | Acronychia pedunculata, Evodia rutaecarpa | [2][3] |

Solubility

This compound exhibits a range of solubilities in common laboratory solvents. It is highly soluble in dimethyl sulfoxide (DMSO).[4] For in vivo studies, formulations in mixtures of DMSO, PEG300, Tween-80, and saline, or in corn oil, have been successfully used.

| Solvent | Solubility | Reference(s) |

| DMSO | 100 mg/mL (436.24 mM) | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.91 mM) | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.91 mM) | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.91 mM) |

Note: For DMSO solutions, ultrasonic treatment may be required to achieve complete dissolution. Hygroscopic DMSO can significantly impact solubility.

Stability and Storage

For long-term preservation of its chemical integrity, this compound should be stored in a sealed container, protected from light and moisture. Stock solutions in solvent should be stored at low temperatures.

| Condition | Storage Temperature | Duration | Reference(s) |

| Solid | 4°C | - | |

| In Solvent | -80°C | 6 months | [4] |

| In Solvent | -20°C | 1 month | [4] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.72 | d | 2.5 | H-2 |

| 7.49 | d | 8.8 | H-5 |

| 7.18 | dd | 8.8, 2.4 | H-6 |

| 7.10 | d | 2.5 | H-3 |

| 7.04 | d | 2.4 | H-8 |

| 4.41 | s | - | 4-OCH₃ |

| 3.96 | s | - | 7-OCH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C-4 |

| 160.0 | C-7 |

| 156.4 | C-8a |

| 144.3 | C-2 |

| 143.8 | C-4a |

| 121.8 | C-5 |

| 117.8 | C-6 |

| 106.6 | C-3 |

| 104.9 | C-3a |

| 94.0 | C-8 |

| 56.4 | 7-OCH₃ |

| 55.8 | 4-OCH₃ |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound.

| Ion | m/z | Reference(s) |

| [M+H]⁺ | 230.0805 | [1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2920 | C-H stretch (aromatic and methyl) |

| ~1620 | C=N stretch (quinoline) |

| ~1580, 1480 | C=C stretch (aromatic) |

| ~1270, 1030 | C-O stretch (ether) |

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption maxima characteristic of its furoquinoline chromophore.

| Solvent | λmax (nm) |

| Methanol | 250, 315, 328 |

Experimental Protocols

Isolation of this compound from Evodia rutaecarpa

The following protocol outlines a general procedure for the isolation of this compound from the fruits of Evodia rutaecarpa.

Figure 1: Workflow for the isolation of this compound.

Methodology:

-

Acid-Base Extraction: The dried and powdered plant material is subjected to an acid-base extraction to enrich the alkaloid fraction.[5]

-

Solvent Partitioning: The crude alkaloid extract is then partitioned between an organic solvent (e.g., chloroform or dichloromethane) and an aqueous phase to further remove impurities.[6]

-

Silica Gel Column Chromatography: The concentrated organic extract is loaded onto a silica gel column. Elution is typically performed with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a gradient of n-hexane, ethyl acetate, and methanol.[6][7]

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Recrystallization: The fractions containing pure this compound are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure crystalline this compound.[6]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and analgesic activities.[6] Its mechanism of action is believed to involve the modulation of key inflammatory pathways, including the inhibition of nitric oxide (NO) production and interference with histamine signaling.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to inhibit the production of nitric oxide, a pro-inflammatory mediator. This inhibition is likely mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression or activity.

Figure 2: Proposed mechanism of this compound's inhibition of NO production.

Modulation of Histamine Signaling

This compound exhibits anti-histamine activity, which contributes to its anti-inflammatory effects. It is hypothesized to act as an antagonist or inverse agonist at the histamine H1 receptor, thereby blocking the downstream signaling cascade that leads to pro-inflammatory responses.

Figure 3: Proposed mechanism of this compound's anti-histamine activity.

Conclusion

This compound presents a promising natural scaffold for the development of novel anti-inflammatory agents. This guide has summarized its key physicochemical properties, provided detailed spectral data, and outlined experimental procedures for its isolation and characterization. The elucidation of its inhibitory effects on nitric oxide production and histamine signaling provides a foundation for further mechanistic studies and drug development efforts. The data and protocols presented herein are intended to facilitate future research into this and other related furoquinoline alkaloids.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorlab.com [biorlab.com]

- 4. This compound | C13H11NO3 | CID 196980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

The Biological Activity of Evolitrine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evolitrine, a furoquinoline alkaloid primarily isolated from plant species of the Rutaceae family, has garnered significant interest within the scientific community due to its diverse pharmacological properties.[1] This technical guide provides an in-depth overview of the biological activities of this compound and its synthetic analogs, with a focus on its anti-inflammatory, analgesic, and cytotoxic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Anti-inflammatory and Analgesic Activities

This compound has demonstrated notable anti-inflammatory and analgesic effects in preclinical studies. Its mechanisms of action are believed to involve the inhibition of key inflammatory mediators.

Quantitative Data

| Compound | Assay | Organism/Cell Line | Concentration/Dose | % Inhibition | Reference |

| This compound | Carrageenan-induced paw edema | Rat | 20 mg/kg | 57% | [1] |

| Dichloromethane extract of Evodia lunu-ankenda (containing this compound) | Carrageenan-induced paw edema | Rat | 400 mg/kg | 67% | [1] |

Mechanisms of Action

The anti-inflammatory and analgesic properties of this compound are attributed to several mechanisms, including:

-

Anti-histamine activity : this compound may block the action of histamine, a key mediator of the early phase of acute inflammation.

-

Antioxidant activity : this compound likely possesses free radical scavenging properties, which can mitigate oxidative stress-induced inflammation.

-

Nitric Oxide (NO) Inhibition : By inhibiting the production of nitric oxide, a pro-inflammatory molecule, this compound can dampen the inflammatory response.

Cytotoxic Activity

This compound and its structural relatives, the furoquinoline alkaloids, have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The planar furoquinoline ring system is capable of intercalating with DNA, a mechanism shared by several known anticancer drugs.

Quantitative Data for Furoquinoline Analogs

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, data from structurally similar furoquinoline alkaloids provide valuable insights into the potential cytotoxicity of this compound and its analogs.

| Compound | Cell Line | IC50 (µM) | Reference |

| Montrofoline (a furoquinoline alkaloid) | Hepatocarcinoma (HepG2) | 41.56 | [2] |

| Montrofoline | Colon Carcinoma (HCT116 p53-/-) | 90.66 | [2] |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (analog 14m) | Colon Cancer cell line panel | 0.875 | [3] |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (analog 14m) | Leukemia cell line panel | 0.904 | [3] |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (analog 14m) | Melanoma cell line panel | 0.926 | [3] |

Signaling Pathways

The biological activities of this compound and its analogs are likely mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer. While direct evidence for this compound's action on these pathways is still emerging, studies on other alkaloids and related compounds suggest potential targets.

Potential Signaling Pathways

-

NF-κB Signaling Pathway : The NF-κB pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting NF-κB activation.[4][5][6] It is plausible that this compound's anti-inflammatory properties are, at least in part, due to its interference with this pathway.

-

MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, is crucial in mediating cellular responses to stress and inflammation.[7][8][9] Investigation into this compound's effect on p38 MAPK phosphorylation could elucidate its anti-inflammatory mechanism.

-

PI3K/Akt Signaling Pathway : The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[10][11][12][13] Its inhibition is a key strategy in cancer therapy. The cytotoxic effects of furoquinoline alkaloids may involve the downregulation of this pathway.

Potential signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Cell culture medium

-

Test compound (this compound or analogs)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.[4][8][14][15][16]

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

Cell culture medium

-

Test compound

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1][2][17][18][19]

Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Propidium Iodide (PI) staining solution

-

RNase A

-

70% Ethanol

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3][9][20][21][22]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary and secondary antibodies

-

Blocking buffer

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from treated and untreated cells.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-p38, p-Akt, NF-κB p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[7][23][24][25][26]

Conclusion

This compound and its analogs represent a promising class of bioactive compounds with multifaceted pharmacological activities. Their demonstrated anti-inflammatory, analgesic, and potential cytotoxic properties warrant further investigation. This technical guide provides a foundational understanding of their biological activities and the experimental methodologies required for their evaluation. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved, as well as conducting more extensive structure-activity relationship studies to optimize their therapeutic potential.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of inducible nitric oxide synthase by (-)-isoeleutherin from the bulbs of Eleutherine americana through the regulation of NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-p38 MAPK Antibodies | Invitrogen [thermofisher.com]

- 8. p38 MAPK Monoclonal Antibody (p38-3F11) (33-1300) [thermofisher.com]

- 9. p38 MAPK alpha Monoclonal Antibody (PS1009) (82382) [thermofisher.com]

- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxic Benzophenanthridine and Furoquinoline Alkaloids from Zanthoxylum buesgenii (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. mdpi.com [mdpi.com]

- 25. Furoquinoline alkaloid - Wikipedia [en.wikipedia.org]

- 26. Synthesis and anti-inflammatory activity of resveratrol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reported Pharmacological Effects of Evolitrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evolitrine, a furoquinoline alkaloid with the chemical name 4,7-dimethoxyfuro[2,3-b]quinoline, is a natural compound isolated from various plant species, including Acronychia pedunculata and Evodia rutaecarpa.[1] This technical guide provides a comprehensive overview of the currently reported pharmacological effects of this compound, with a focus on its anti-inflammatory, anti-nociceptive, antioxidant, and nitric oxide inhibitory properties. The information presented herein is compiled from scientific literature to support further research and drug development endeavors.

Pharmacological Effects of this compound

The primary pharmacological activities of this compound reported in the literature are centered around its anti-inflammatory and analgesic effects. These effects are thought to be mediated through a combination of antioxidant and nitric oxide (NO) inhibitory mechanisms.[2]

Anti-inflammatory and Anti-nociceptive Activities

This compound has demonstrated significant anti-inflammatory and anti-nociceptive (analgesic) properties in preclinical studies.[2] The anti-inflammatory and analgesic activities of this compound at a dose of 50 mg/kg body weight have been shown to be comparable to the reference drugs indomethacin (5 mg/kg b.w.) and acetylsalicylic acid (100 mg/kg b.w.).[2]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies on the anti-inflammatory and anti-nociceptive effects of this compound.

| Pharmacological Effect | Experimental Model | Test Substance | Dosage | Result | Reference |

| Acute Anti-inflammatory | Carrageenan-induced paw oedema in Wistar rats | This compound | 60 mg/kg b.w. | 78% maximum inhibition of oedema at the 3rd hour | [3] |

| Anti-nociceptive (Analgesic) | Acetic acid-induced writhing test in Wistar rats | This compound | 50 mg/kg b.w. | Comparable activity to acetylsalicylic acid (100 mg/kg b.w.) | [2] |

| Anti-histamine Activity | Histamine-induced wheal formation test | This compound | 50 mg/kg b.w. | Significant anti-histamine activity (p < 0.05) | [2] |

Antioxidant and Nitric Oxide Inhibitory Activities

The potential mechanisms underlying the anti-inflammatory effects of this compound are linked to its antioxidant and nitric oxide (NO) inhibitory activities.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro and in vivo studies on the antioxidant and NO inhibitory effects of the extract from which this compound was isolated.

| Pharmacological Effect | Experimental Model | Test Substance | Result | Reference |

| Antioxidant (In Vitro) | DPPH scavenging assay | 70% ethanol crude extract of A. pedunculata leaves | Significant DPPH scavenging activity (p < 0.05) | [2] |

| Antioxidant (In Vivo) | Lipid peroxidation assay in Wistar rats | 70% ethanol crude extract of A. pedunculata leaves | Significant lipid peroxidation inhibitory activity (p < 0.05) | [2] |

| Nitric Oxide (NO) Inhibition | In vitro assay | 70% ethanol crude extract of A. pedunculata leaves | Significant NO inhibitory activity (p < 0.05) | [2] |

Anticancer Activity

Currently, there is a notable lack of specific scientific studies detailing the in vitro anticancer effects of this compound on cancer cell lines such as MCF-7 and HeLa. While the broader class of alkaloids, from which this compound is derived, has been a source of many anticancer compounds, direct evidence and quantitative data (e.g., IC50 values) for this compound's cytotoxicity or its ability to induce apoptosis in these specific cell lines are not available in the reviewed literature. Further research is required to investigate and characterize any potential anticancer properties of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Oedema in Wistar Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Methodology:

-

Male Wistar rats are divided into control and treatment groups.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test substance (this compound) or reference drug (Indomethacin) is administered orally. The control group receives the vehicle.

-

After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

-

The percentage inhibition of oedema is calculated for each group relative to the control group.[2]

Acetic Acid-Induced Writhing Test in Wistar Rats

This in vivo model is used to evaluate the anti-nociceptive (analgesic) activity of a compound.

Methodology:

-

Male Wistar rats are divided into control and treatment groups.

-

The test substance (this compound) or reference drug (acetylsalicylic acid) is administered orally. The control group receives the vehicle.

-

After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

-

The percentage inhibition of writhing is calculated for each treatment group compared to the control group.[2]

Histamine-Induced Wheal Formation Test

This in vivo model is used to assess the anti-histamine activity of a compound.

Methodology:

-

Wistar rats are divided into control and treatment groups.

-

The dorsal fur of the rats is shaved 24 hours before the experiment.

-

The test substance (this compound) is administered orally.

-

After a specified time, histamine solution is injected intradermally at a marked site on the back of the rats.

-

The area of the resulting wheal is traced and measured at specific time points after the histamine injection.

-

The percentage inhibition of the wheal area is calculated for the treatment group compared to the control group.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay

This in vitro assay is used to determine the free radical scavenging (antioxidant) activity of a substance.

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of the test substance (the crude extract containing this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test substance).[2]

Nitric Oxide (NO) Inhibitory Assay

This in vitro assay is used to measure the ability of a substance to inhibit the production of nitric oxide.

Methodology:

-

Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of NO.

-

The cells are treated with different concentrations of the test substance (the crude extract containing this compound).

-

After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

The absorbance is measured with a spectrophotometer, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the untreated control cells.[2]

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Mechanism

While specific signaling pathway studies for this compound are not yet available, the reported anti-histamine, antioxidant, and NO inhibitory activities suggest a multi-faceted mechanism of action for its anti-inflammatory effects. The following diagram illustrates a logical relationship based on the available data.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

General Experimental Workflow for In Vivo Anti-inflammatory Studies

The following diagram outlines a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound like this compound.

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory and anti-nociceptive activities in preclinical studies. These effects appear to be mediated, at least in part, by its antioxidant and nitric oxide inhibitory properties. However, there are significant gaps in the current understanding of its pharmacological profile.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways involved in its anti-inflammatory effects, such as the potential modulation of the NF-κB or MAPK pathways.

-

Investigating the anticancer potential of this compound through in vitro cytotoxicity and apoptosis assays on a range of cancer cell lines, including MCF-7 and HeLa.

-

Conducting comprehensive pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

Addressing these research areas will be crucial for determining the therapeutic potential of this compound and advancing its development as a novel pharmacological agent.

References

- 1. Cytotoxic evaluation of volatile oil from Descurainia sophia seeds on MCF-7 and HeLa cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute anti-inflammatory and anti-nociceptive activities of crude extracts, alkaloid fraction and this compound from Acronychia pedunculata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Furoquinoline Alkaloids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the anti-inflammatory properties of furoquinoline alkaloids, a class of natural compounds found predominantly in the Rutaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these alkaloids in inflammatory diseases.

Introduction

Furoquinoline alkaloids, including prominent members such as skimmianine, dictamnine, kokusaginine, and γ-fagarine, have demonstrated a range of pharmacological activities.[1] Of significant interest is their potential as anti-inflammatory agents.[1] This guide synthesizes the current scientific literature, presenting quantitative data on their efficacy, detailed experimental protocols for their evaluation, and an exploration of the underlying molecular mechanisms, primarily focusing on the modulation of key signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of furoquinoline alkaloids have been quantified in various in vitro and in vivo models. The following tables summarize the key findings for prominent furoquinoline alkaloids.

Table 1: In Vitro Anti-inflammatory Activity of Furoquinoline Alkaloids

| Alkaloid | Cell Line | Inflammatory Stimulus | Marker Inhibited | IC50 Value / % Inhibition | Reference |

| Skimmianine | BV-2 microglia | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 7.0 μM | [2] |

| Skimmianine | BV-2 microglia | Lipopolysaccharide (LPS) | TNF-α | ~45% inhibition at 30 µM | [1] |

| Skimmianine | BV-2 microglia | Lipopolysaccharide (LPS) | IL-6 | Significant reduction at 20 µM and 30 µM | [1] |

| Dictamnine | HaCaT keratinocytes | Keratinocyte Growth Factor (KGF) | IL-6, IL-23 | Concentration-dependent reduction | [3] |

| Dictamnine | THP-1 derived macrophages | LPS + IFN-γ | IL-1β, TNF-α, IL-6, MCP-1, IL-8 | Dose-dependent reduction | |

| γ-Fagarine | Not Specified | Hepatitis C Virus (HCV) | HCV Replication | 20.4 μg/mL | [4] |

| Kokusaginine | Not Specified | Hepatitis C Virus (HCV) | HCV Replication | 6.4 μg/mL | [2] |

Table 2: In Vivo Anti-inflammatory Activity of Furoquinoline Alkaloids

| Alkaloid | Animal Model | Inflammatory Model | Key Findings | Reference |

| Skimmianine | Rat | Carrageenan-induced paw edema | Minimal effective dose of 5.0 mg/kg body weight for maximal edema inhibition. Reduced mRNA levels of TNF-α and IL-6. | |

| Dictamnine | Mouse | Dinitrofluorobenzene (DNFB)-induced atopic dermatitis | Suppressed skin inflammation by inhibiting M1 macrophage polarization and promoting autophagy. | |

| Dictamnine | Mouse | Dinitrochlorobenzene (DNCB)-sensitized atopic dermatitis | Decreased skin lesion development and overexpression of cytokines/chemokines. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key experiments cited in the study of the anti-inflammatory properties of furoquinoline alkaloids.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This model is a widely used method to assess acute inflammation.

-

Animals: Male Wistar rats (240–285 g) are typically used.[6]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Treatment: Furoquinoline alkaloids (e.g., skimmianine at 5.0 mg/kg) or a reference drug (e.g., diclofenac at 20 mg/kg) are administered intraperitoneally (i.p.).

-

Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.[6] The left paw receives a saline injection as a control.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 3, and 5 hours) post-injection.[7][8]

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

-

Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the analysis of inflammatory markers such as TNF-α and IL-6 mRNA levels, myeloperoxidase (MPO) activity, and levels of prostaglandins and nitric oxide.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages/Microglia

This model is used to study the cellular and molecular mechanisms of inflammation.

-

Cell Culture: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[9][10]

-

Cell Seeding: Cells are seeded into 96-well or 24-well plates at a density of 1-2 x 10^5 cells/mL and allowed to adhere overnight.[10][11]

-

Treatment: Cells are pre-treated with various concentrations of the furoquinoline alkaloid (e.g., skimmianine at 10, 20, and 30 μM) for a specified period (e.g., 30 minutes to 2 hours).[12]

-

Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL to 1 μg/mL) to the cell culture medium.[11][12]

-

Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.[1]

-

Cytokines (TNF-α, IL-6, IL-1β): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Prostaglandin E2 (PGE2): PGE2 levels are measured by enzyme immunoassay (EIA).

-

Protein Expression (iNOS, COX-2): The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates is determined by Western blotting.[12]

-

Signaling Pathways and Mechanisms of Action

Furoquinoline alkaloids exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Skimmianine has been shown to inhibit the LPS-induced phosphorylation of the NF-κB p65 subunit and IκBα, thereby preventing the nuclear translocation of NF-κB.[1]

Caption: NF-κB signaling pathway and the inhibitory action of Skimmianine.

The MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. The activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators.

Dictamnine has been shown to suppress the extracellular signal-regulated kinase (ERK) signaling pathway in activated keratinocytes.[5]

Caption: MAPK signaling pathway and the inhibitory action of Dictamnine on ERK.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of furoquinoline alkaloids in an in vitro cell-based assay.

Caption: A typical in vitro experimental workflow for assessing anti-inflammatory activity.

Conclusion

Furoquinoline alkaloids represent a promising class of natural compounds with well-documented anti-inflammatory properties. Their ability to modulate key signaling pathways such as NF-κB and MAPK highlights their potential for the development of novel therapeutics for a range of inflammatory conditions. This guide provides a foundational resource for researchers to further explore and harness the therapeutic potential of these fascinating molecules. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of these compounds is warranted to advance their clinical translation.

References

- 1. Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties [mdpi.com]

- 3. Dictamnine inhibited keratinocyte hyperproliferation and alleviated psoriasis-like dermatitis via blocking HIF1A-mediated ferroptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Topical delivery of bioactive compounds from Cortex Dictamni alleviates atopic dermatitis-like lesion by inhibiting the activation of keratinocytes, macrophages, and basophils: Dictamnine versus fraxinellone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 8. inotiv.com [inotiv.com]

- 9. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pure.hud.ac.uk [pure.hud.ac.uk]

Preliminary Studies on the Mechanism of Action of Evolitrine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary studies on the mechanism of action of Evolitrine, a major bioactive alkaloid isolated from plants such as Acronychia pedunculata and Evodia lunu-ankenda. The primary focus of current research has been on its anti-inflammatory and analgesic properties. This document synthesizes the available data, details experimental methodologies, and visualizes the proposed mechanisms of action.

Core Anti-Inflammatory and Analgesic Mechanisms

Preliminary studies have identified several key mechanisms through which this compound exerts its anti-inflammatory and analgesic effects. These include anti-histamine activity, antioxidant effects, and inhibition of nitric oxide (NO) production[1]. The analgesic and anti-inflammatory activities of this compound have been found to be comparable to standard drugs like indomethacin and acetylsalicylic acid[1].

Anti-Histamine Activity

This compound has demonstrated significant anti-histamine properties, which likely contribute to its anti-inflammatory action by mitigating the effects of histamine, a key mediator in the early stages of inflammation[1].

Antioxidant Activity

The compound exhibits notable antioxidant activity, as evidenced by its ability to scavenge free radicals in vitro and inhibit lipid peroxidation in vivo. This action helps to reduce oxidative stress, a critical factor in the pathogenesis of inflammatory conditions[1].

Nitric Oxide (NO) Inhibition

This compound has been shown to inhibit the production of nitric oxide. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a recognized therapeutic strategy for inflammatory diseases[1].

A study on the dichloromethane extract of Evodia lunu-ankeda, from which this compound was isolated, indicated that its anti-inflammatory activity is independent of the adrenal pituitary axis and cyclooxygenase inhibition, suggesting a mechanism of action distinct from that of many non-steroidal anti-inflammatory drugs (NSAIDs)[2].

Quantitative Data Summary

The following tables summarize the quantitative data from key preliminary studies on the anti-inflammatory and analgesic effects of this compound and its source extracts.

Table 1: In Vivo Anti-Inflammatory Activity of this compound and A. pedunculata Extracts

| Test Substance | Dose | Maximum Inhibition of Edema (%) | Time of Maximum Inhibition (hours) | Reference Drug |

| This compound | 50 mg/kg b.w. | Comparable to Indomethacin | Not Specified | Indomethacin (5 mg/kg b.w.) |

| EELA* | 200 mg/kg b.w. | 78% | 5 | - |

| This compound | 60 mg/kg b.w. | 78% | 3 | - |

*EELA: 70% ethanol crude extract of A. pedunculata leaves[1][3]

Table 2: In Vivo Analgesic Activity of this compound

| Test Substance | Dose | Analgesic Effect | Reference Drug |

| This compound | 50 mg/kg b.w. | Comparable to Acetylsalicylic Acid | Acetylsalicylic Acid (100 mg/kg b.w.) |

[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies are provided below.

Carrageenan-Induced Hind Paw Edema in Wistar Rats

This assay is a standard model for evaluating acute inflammation.

-

Animal Model: Male Wistar rats are used.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Test Substance Administration: this compound, crude extracts, or a vehicle (negative control) are administered orally at specified doses one hour prior to carrageenan injection. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test

This is a common method for screening peripheral analgesic activity.

-

Animal Model: Mice are typically used.

-

Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution is administered to induce abdominal constrictions (writhing).

-

Test Substance Administration: The test substance (this compound or extract) or a vehicle is administered orally 30-60 minutes before the acetic acid injection. A standard analgesic (e.g., acetylsalicylic acid) is used as a positive control.

-

Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a substance.

-

Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Procedure: Different concentrations of the test substance are mixed with the DPPH solution.

-

Measurement: The absorbance of the mixture is measured at a specific wavelength (e.g., 517 nm) after a set incubation period.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the test substance).

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows based on the preliminary data.

Caption: Proposed Anti-Inflammatory and Analgesic Mechanisms of this compound.

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Potential: An Area for Future Investigation

Currently, there is a lack of direct scientific evidence from preliminary studies detailing the specific anticancer or cytotoxic activities of isolated this compound against cancer cell lines. However, it is noteworthy that crude extracts from Acronychia pedunculata, the plant from which this compound is often isolated, have been reported to possess cytotoxic properties[4]. Furthermore, other compounds, such as acetophenone dimers, isolated from this plant have been evaluated for their cytotoxic effects against prostate and melanoma human cancer cell lines[4].

This suggests that while this compound is a major anti-inflammatory constituent, other phytochemicals within the source plant may be responsible for any observed anticancer activity. Therefore, the investigation of this compound's potential as an anticancer agent represents a promising avenue for future research. Such studies would need to assess its cytotoxicity against a panel of human cancer cell lines and elucidate the underlying molecular mechanisms.

Conclusion

The preliminary research on this compound strongly supports its role as a potent anti-inflammatory and analgesic agent. The proposed mechanisms of action, including anti-histamine, antioxidant, and nitric oxide inhibitory effects, provide a solid foundation for its further development as a therapeutic agent for inflammatory conditions. The current data also suggests a mechanism that is distinct from traditional NSAIDs. While its anticancer potential remains unexplored, the cytotoxic activity of its source plant extracts warrants future investigation into the specific effects of this compound on cancer cells. Further research is essential to delineate its precise signaling pathways and to fully understand its therapeutic potential.

References

- 1. Acute anti-inflammatory and anti-nociceptive activities of crude extracts, alkaloid fraction and this compound from Acronychia pedunculata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Antifeedant Properties of Evolitrine: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Evolitrine, a furoquinoline alkaloid, has demonstrated notable antifeedant activity against the polyphagous pest Spodoptera litura, commonly known as the tobacco cutworm. This technical guide provides an in-depth overview of the current scientific knowledge regarding the insecticidal potential of this compound, focusing on its feeding deterrence capabilities. This document is intended for researchers, scientists, and drug development professionals in the field of insect pest management and natural product chemistry.

Executive Summary

This compound, isolated from the stem wood of Evodia lunu-ankenda, has been identified as a potent antifeedant against the fourth instar larvae of Spodoptera litura. In laboratory-based non-choice assays, this compound exhibited a significant reduction in feeding activity. This guide synthesizes the available quantitative data, details the experimental methodologies used to assess its antifeedant properties, and explores the potential mechanisms of action, providing a foundational resource for further research and development of this compound-based biopesticides.

Quantitative Antifeedant Activity

The primary quantitative data available for the antifeedant activity of this compound comes from a study utilizing a non-choice leaf disk bioassay. The findings are summarized in the table below.

| Compound | Insect Species | Larval Instar | Concentration (ppm) | Antifeedant Activity (%) | Bioassay Type | Source |

| This compound | Spodoptera litura | Fourth | 1000 | 67 | Non-Choice Leaf Disk | [1] |

| Dictamnine | Spodoptera litura | Fourth | 1000 | 62 | Non-Choice Leaf Disk | [1] |

Table 1: Antifeedant Activity of this compound and Dictamnine against Spodoptera litura.[1]

Experimental Protocols

The evaluation of this compound's antifeedant properties was conducted using a standardized and widely accepted laboratory bioassay.

Leaf Disk Non-Choice Bioassay

This method is a standard procedure for evaluating the feeding deterrence of a compound against chewing insects.

Objective: To determine the percentage of feeding inhibition of a test compound against a target insect pest.

Materials and Reagents:

-

Test compound (this compound)

-

Solvent (e.g., Acetone)

-

Fresh, untreated leaves (e.g., Castor leaves for S. litura)

-

Petri dishes

-

Filter paper

-

Cork borer

-

Planimeter or leaf area meter

-

Test insects (S. litura, fourth instar larvae), pre-starved for a defined period (e.g., 2-4 hours)

Procedure:

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., 1000 ppm in acetone). Control solutions consist of the pure solvent.

-

Treatment of Leaf Disks: Leaf disks of a uniform size are punched out from fresh leaves using a cork borer. The disks are then dipped into the test solution or the control solution for a few seconds.

-

Drying: The treated leaf disks are air-dried at room temperature to allow for the complete evaporation of the solvent.

-

Bioassay Setup: A moistened filter paper is placed at the bottom of each petri dish to maintain humidity. One treated leaf disk is placed in the center of each petri dish.

-

Introduction of Insects: A single, pre-starved fourth instar larva of S. litura is introduced into each petri dish.

-

Incubation: The petri dishes are maintained under controlled laboratory conditions (e.g., 27±2 °C, 75±5% RH, and a 12:12 h light:dark photoperiod) for a specified duration (e.g., 24 hours).

-

Data Collection: After the experimental period, the larvae are removed, and the unconsumed area of each leaf disk is measured using a planimeter or a leaf area meter.

-

Calculation of Antifeedant Activity: The percentage of antifeedant activity is calculated using the following formula:

Antifeedant Activity (%) = [(C - T) / (C + T)] x 100

Where:

-

C = Area of leaf consumed in the control disk

-

T = Area of leaf consumed in the treated disk

-

Mechanism of Action (Hypothesized)

While direct experimental evidence for the specific mechanism of action of this compound as an antifeedant is currently lacking, the primary mode of action for such compounds is generally believed to involve the insect's gustatory system.

Interaction with Gustatory Receptors

It is hypothesized that this compound acts on the gustatory receptor neurons (GRNs) located in the insect's chemosensory organs, such as the sensilla on the mouthparts, antennae, and tarsi. These receptors are responsible for detecting chemical cues in potential food sources. Antifeedants typically elicit a deterrent response by either:

-

Stimulating deterrent-sensitive neurons: These neurons, when activated, send signals to the central nervous system that inhibit feeding behavior.

-

Blocking phagostimulant-receptive neurons: By binding to receptors that normally recognize feeding stimulants (e.g., sugars), antifeedants can prevent the initiation of the feeding response.

Furoquinoline alkaloids, the class of compounds to which this compound belongs, are known to possess a range of biological activities. Their planar structure may facilitate intercalation with biological macromolecules, including receptor proteins.

Potential Signaling Pathways

The binding of an antifeedant like this compound to a gustatory receptor would initiate a signal transduction cascade within the GRN. While the specific pathway for this compound is unknown, insect gustatory signaling can involve:

-

Ionotropic Receptors (IRs): Where the receptor itself is an ion channel that opens upon ligand binding, leading to changes in the neuron's membrane potential.

-

G-protein Coupled Receptors (GPCRs): Where ligand binding activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3), ultimately leading to the opening or closing of ion channels.

Further electrophysiological studies, such as single sensillum recordings, are necessary to elucidate the precise neuronal response to this compound and identify the specific GRNs and receptors involved.

Future Directions

The promising antifeedant activity of this compound warrants further investigation to fully characterize its potential as a biopesticide. Key areas for future research include:

-

Dose-Response Studies: Establishing the half maximal effective concentration (EC50) of this compound against S. litura and other relevant insect pests.

-

Electrophysiological Assays: Utilizing techniques like single sensillum recording to identify the specific gustatory neurons and receptors that respond to this compound.

-

Mechanism of Action Studies: Investigating the downstream signaling pathways activated upon this compound-receptor binding.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key structural features responsible for its antifeedant activity, potentially leading to the development of more potent compounds.

-

Field Trials: Evaluating the efficacy of this compound formulations under field conditions to assess its practical applicability in agriculture.

Conclusion

This compound has emerged as a promising natural compound with significant antifeedant properties against the major agricultural pest, Spodoptera litura. The data and protocols presented in this guide provide a solid foundation for the scientific community to build upon. Further research into its precise mechanism of action and efficacy in more complex environments will be crucial for the development of this compound as a viable and eco-friendly alternative to conventional synthetic pesticides.

References

Ethnobotanical and Pharmacological Profile of Evolitrine-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evolitrine, a furoquinoline alkaloid, is a secondary metabolite found in various plant species, particularly within the Rutaceae family. Traditional medicine systems across Asia have long utilized plants containing this compound to treat a spectrum of ailments, including inflammatory conditions, pain, fever, and gastrointestinal issues. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, supported by pharmacological evidence. It details the experimental protocols for the isolation and bioactivity assessment of this compound and presents the current understanding of its molecular mechanisms of action through signaling pathway diagrams. Quantitative data from key studies are summarized in tabular format to facilitate comparative analysis for research and development purposes.

Ethnobotanical Uses of Plants Containing this compound

Several plant species have been identified as sources of this compound, with a rich history of use in traditional medicine. The primary genera include Acronychia, Melicope (formerly Euodia), and Evodia. The ethnobotanical applications are diverse, reflecting the broad therapeutic potential of the phytochemicals within these plants.

| Plant Species | Common Name(s) | Part(s) Used | Traditional Medicinal Uses | Geographical Region(s) of Use |

| Acronychia pedunculata (L.) Miq. | Claw-flowered Laurel, Laka Wood | Leaves, Bark, Roots, Fruit | Treatment of inflammatory conditions, pain, swelling, cough, diarrhea, asthma, itchy skin, sores, and ulcers.[1][2] | Sri Lanka, Southeast Asia, China, India |

| Melicope lunu-ankenda (Gaertn.) T.G.Hartley | Lunu-ankenda, Bee-bee | Leaves, Roots, Bark | Management of hypertension, menstrual disorders, diabetes, fever; used as a tonic and emmenagogue. Also consumed as a salad and condiment.[2][3][4] | Tropical Asia (Sri Lanka to Philippines) |

| Evodia rutaecarpa (Juss.) Benth. | Wu-Chu-Yu | Fruit | Used in Traditional Chinese Medicine to treat headache, abdominal pain, vomiting, diarrhea, and to reduce pain and swelling.[5][6][7][8] | China, Korea |

Pharmacological Activity and Quantitative Data

Scientific investigations have begun to validate the traditional uses of these plants, with a focus on the anti-inflammatory and analgesic properties of their extracts and isolated compounds, including this compound.

Anti-inflammatory and Analgesic Activity

Studies on Acronychia pedunculata have demonstrated significant anti-inflammatory and anti-nociceptive (analgesic) effects. The ethanolic extract of the leaves and the isolated this compound have shown dose-dependent activity.

| Substance | Bioassay | Organism | Dosage | Effect | Reference |

| 70% Ethanol Extract of A. pedunculata leaves (EELA) | Carrageenan-induced paw oedema | Wistar rats | 200 mg/kg b.w. | 78% inhibition of oedema at 5th hour | [9] |

| This compound | Carrageenan-induced paw oedema | Wistar rats | 50 mg/kg b.w. | Activity comparable to indomethacin (5 mg/kg b.w.) | [9] |

| This compound | Acetic acid-induced writhing | Wistar rats | 50 mg/kg b.w. | Analgesic activity comparable to acetylsalicylic acid (100 mg/kg b.w.) | [9] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and pharmacological evaluation of this compound from plant sources, primarily based on studies of Acronychia pedunculata.[9]

Plant Material and Extraction

-

Collection and Preparation: Fresh leaves of the plant (e.g., A. pedunculata) are collected, washed, and air-dried in the shade. The dried leaves are then ground into a coarse powder.

-

Solvent Extraction: The powdered material is subjected to extraction with 70% ethanol. This is typically performed at room temperature with periodic agitation for a specified duration (e.g., 24-48 hours).

-

Filtration and Concentration: The extract is filtered through a suitable medium (e.g., muslin cloth followed by filter paper). The filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude ethanolic extract.

Isolation of this compound

-

Fractionation: The crude ethanolic extract is subjected to fractionation to separate compounds based on their polarity. An acid-base partitioning method is effective for isolating alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with a non-polar solvent (e.g., hexane) to remove non-alkaloidal compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a moderately polar solvent like chloroform or dichloromethane to obtain the alkaloid-rich fraction.

-

Column Chromatography: The alkaloid fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane and ethyl acetate).

-

Purification and Identification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (this compound) are pooled and may be subjected to further purification steps like preparative TLC or recrystallization. The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

In-Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Oedema)

-

Animals: Wistar rats of either sex (weighing 150-200g) are used. The animals are fasted overnight before the experiment with free access to water.

-

Grouping and Dosing: Animals are divided into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin, 5 mg/kg b.w.), and test groups receiving different doses of the plant extract or isolated this compound (e.g., 50 mg/kg b.w.). Doses are administered orally.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., every hour for 5 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of oedema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of several key inflammatory pathways.

References

- 1. viduketha.nsf.gov.lk:8585 [viduketha.nsf.gov.lk:8585]

- 2. Phytochemical Constituents and Biological Activities of Melicope lunu-ankenda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Constituents and Biological Activities of Melicope lunu-ankenda [mdpi.com]

- 5. Evodia: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. Evodia Rutaecarpa - NutraPedia [nutrahacker.com]

- 7. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Acute anti-inflammatory and anti-nociceptive activities of crude extracts, alkaloid fraction and this compound from Acronychia pedunculata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolitrine: A Technical Guide to Solubility and Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evolitrine, a furoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory and analgesic effects. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility of this compound in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. Furthermore, it outlines a standard experimental protocol for solubility determination and presents a putative signaling pathway related to its anti-inflammatory activity based on current scientific understanding.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its formulation, bioavailability, and in vitro testing. This section details the known solubility of this compound in DMSO and ethanol.

Quantitative Solubility Data

| Solvent | Solubility | Molar Concentration | Method | Notes |

| DMSO | 100 mg/mL[1][2] | 436.24 mM | Not Specified | Ultrasonic treatment and gentle heating may be required to achieve complete dissolution.[1][2] It is also noted that hygroscopic DMSO can negatively impact solubility, and the use of newly opened DMSO is recommended.[1] |

| Ethanol | Data Not Available | Data Not Available | Not Applicable | This compound has been isolated from plant material using 70% ethanol extracts, suggesting at least partial solubility in aqueous ethanol solutions. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method